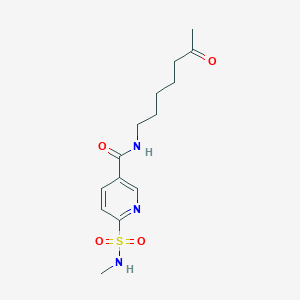![molecular formula C15H16Cl2N2O2 B6977206 N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide](/img/structure/B6977206.png)
N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrole ring substituted with a carboxamide group and a hydroxypropan-2-yl group attached to a dichlorophenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Attachment of the Hydroxypropan-2-yl Group: This step involves the reaction of the pyrrole derivative with a suitable epoxide or halohydrin under basic conditions to form the hydroxypropan-2-yl group.
Substitution with the Dichlorophenyl Group: The final step involves the substitution of the hydroxypropan-2-yl group with a 3,5-dichlorophenyl group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
作用机制
The mechanism of action of N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group may play a crucial role in binding to the active site of the target, while the dichlorophenyl group enhances its affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but a different core structure.
N-(3,4-dichlorophenyl)-2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoacetamide: Another compound with a dichlorophenyl group and different functional groups.
Uniqueness
N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrole ring and hydroxypropan-2-yl group provide a versatile scaffold for further modifications, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[2-(3,5-dichlorophenyl)-1-hydroxypropan-2-yl]-4-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-9-6-18-7-13(9)14(21)19-15(2,8-20)10-3-11(16)5-12(17)4-10/h3-7,18,20H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHZYFSUVBSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)NC(C)(CO)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6977124.png)
![4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide](/img/structure/B6977138.png)
![N-[[1-(2-methylanilino)cyclopentyl]methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B6977142.png)
![[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone](/img/structure/B6977146.png)

![[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6977159.png)
![1-(4-fluorophenyl)-5-methyl-N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6977166.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6977180.png)
![N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B6977191.png)
![2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-N-(2-piperidin-1-ylethyl)acetamide](/img/structure/B6977197.png)
![4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide](/img/structure/B6977220.png)
![1-[(2S)-1-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]pyrrolidin-2-yl]propan-1-one](/img/structure/B6977228.png)
![tert-butyl (2R)-2-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)azetidine-1-carboxylate](/img/structure/B6977233.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-(hydroxymethyl)-4-(propan-2-ylamino)piperidin-1-yl]methanone](/img/structure/B6977236.png)
